Sodium m-toluenesulfonate
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Overview
Description
Sodium m-toluenesulfonate is an organic compound with the chemical formula CH₃C₆H₄SO₃Na. It is a white, water-soluble solid commonly used in various chemical reactions and industrial applications. This compound is derived from toluene, a simple aromatic hydrocarbon, and is known for its role as a hydrotrope, enhancing the solubility of other compounds in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium m-toluenesulfonate is typically synthesized through the sulfonation of toluene followed by neutralization with sodium hydroxide
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation processes where toluene is reacted with sulfur trioxide or oleum, followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium m-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfinate salts.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Sodium m-toluenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a supporting electrolyte in electrochemical studies and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to enhance solubility.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Acts as a hydrotrope in detergents and cleaning agents, improving their performance by increasing solubility and stability.
Mechanism of Action
The mechanism of action of sodium m-toluenesulfonate involves its ability to enhance the solubility of hydrophobic compounds in aqueous solutions. This is achieved through the formation of micelles or mixed micelles, which encapsulate the hydrophobic molecules, allowing them to dissolve in water. The sulfonate group interacts with water molecules, while the hydrophobic toluene moiety interacts with the hydrophobic compounds, facilitating their solubilization.
Comparison with Similar Compounds
Sodium p-toluenesulfonate: Similar in structure but with the sulfonate group in the para position.
Sodium benzenesulfonate: Lacks the methyl group present in sodium m-toluenesulfonate.
Sodium xylene sulfonate: Contains additional methyl groups on the aromatic ring.
Uniqueness: this compound is unique due to its specific positioning of the sulfonate group on the aromatic ring, which influences its solubility and reactivity. This positional isomerism can lead to different physical and chemical properties compared to its para and ortho counterparts.
Properties
CAS No. |
38251-37-5 |
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Molecular Formula |
C7H7NaO3S |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
sodium;3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
WGGICLLPYNXXCK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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